molecular formula C9H8N2O3 B1358676 6-Methoxy-1H-indazole-3-carboxylic acid CAS No. 518990-36-8

6-Methoxy-1H-indazole-3-carboxylic acid

Cat. No. B1358676
M. Wt: 192.17 g/mol
InChI Key: NRJPGEXONZLCQP-UHFFFAOYSA-N
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Patent
US08008506B2

Procedure details

6-Methoxyindazole-3-carboxylic acid (1.015 g; manufactured by ChemPacific Corp.) was dissolved in hydrobromic acid (52 mL; manufactured by Kanto Chemical Co., Inc.), and the solution was stirred overnight at reflux. The solution was cooled to room temperature, and then the loss of raw materials and the presence of the title compound were confirmed using LCMS. The solvent was evaporated under reduced pressure, and thus a crude product (1.504 g) of the title compound was obtained.
Quantity
1.015 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([C:12]([OH:14])=[O:13])=[N:8][NH:9]2)=[CH:5][CH:4]=1>Br>[OH:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([C:12]([OH:14])=[O:13])=[N:8][NH:9]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1.015 g
Type
reactant
Smiles
COC1=CC=C2C(=NNC2=C1)C(=O)O
Name
Quantity
52 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=CC=C2C(=NNC2=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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